molecular formula C16H19F3N4O2 B11931097 4-(1-acetylpiperidin-4-yl)-N-methanehydrazonoyl-3-(trifluoromethyl)benzamide

4-(1-acetylpiperidin-4-yl)-N-methanehydrazonoyl-3-(trifluoromethyl)benzamide

Cat. No.: B11931097
M. Wt: 356.34 g/mol
InChI Key: AXDDRGSPNQIQEA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BI-9627 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts .

Industrial Production Methods

Industrial production of BI-9627 follows stringent protocols to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is typically produced in bulk quantities for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

BI-9627 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of BI-9627, which may have different pharmacological properties and applications .

Mechanism of Action

BI-9627 exerts its effects by inhibiting the activity of sodium-hydrogen exchanger isoform 1 (NHE1). This inhibition disrupts the exchange of sodium ions and protons across the cell membrane, leading to changes in intracellular pH. The compound shows high potency with an IC50 value of 6 nM in the pHi change assay . The molecular targets and pathways involved include the regulation of intracellular pH and its impact on various cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H19F3N4O2

Molecular Weight

356.34 g/mol

IUPAC Name

4-(1-acetylpiperidin-4-yl)-N-methanehydrazonoyl-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C16H19F3N4O2/c1-10(24)23-6-4-11(5-7-23)13-3-2-12(15(25)21-9-22-20)8-14(13)16(17,18)19/h2-3,8-9,11H,4-7,20H2,1H3,(H,21,22,25)

InChI Key

AXDDRGSPNQIQEA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)C2=C(C=C(C=C2)C(=O)NC=NN)C(F)(F)F

Origin of Product

United States

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